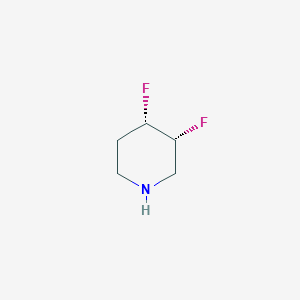

(3R,4S)-3,4-Difluoropiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

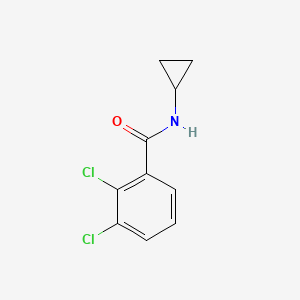

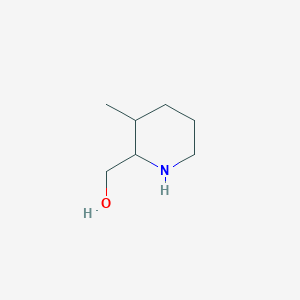

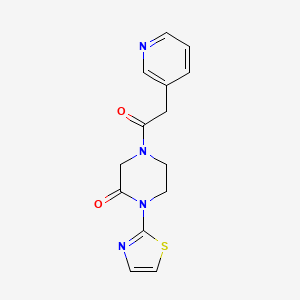

Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry due to their presence in many biologically active molecules. The “(3R,4S)” notation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various methods, including cyclization reactions, ring-opening reactions of aziridines, and reduction of pyridines . The specific synthesis pathway for “(3R,4S)-3,4-Difluoropiperidine” would depend on the starting materials and desired substitutions on the piperidine ring.Molecular Structure Analysis

The molecular structure of piperidines is characterized by a six-membered ring with one nitrogen atom. The “3,4-Difluoropiperidine” indicates that there are fluorine atoms at the 3rd and 4th positions of the ring. The “(3R,4S)” notation describes the stereochemistry of these substituents .Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the carbon atoms of the ring . The specific reactions that “(3R,4S)-3,4-Difluoropiperidine” can undergo would depend on the presence and position of other functional groups in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like boiling point, melting point, solubility, and stability. These properties for “(3R,4S)-3,4-Difluoropiperidine” would need to be determined experimentally .Applications De Recherche Scientifique

Synthesis and Chemical Properties

(3R,4S)-3,4-Difluoropiperidine and its variants have garnered significant interest in the field of organic and medicinal chemistry due to their unique chemical properties and potential applications. The synthesis of these compounds often involves complex processes. For example, Verniest et al. (2008) explored a synthetic pathway for 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, demonstrating the creation of new 3,3-difluoropiperidines and N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008). Surmont et al. (2010) further developed synthetic strategies for 4-substituted 3,3-difluoropiperidines, yielding compounds like N-protected 3,3-difluoroisonipecotic acid and 4-benzyloxy-3,3-difluoropiperidine (Surmont et al., 2010).

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformational dynamics of difluoropiperidines. Yousif and Roberts (1968) used fluorine magnetic resonance spectroscopy to measure the rates of inversion of 4,4-difluoropiperidine, offering insights into the energy dynamics and conformational stability of these molecules (Yousif & Roberts, 1968).

Physicochemical Properties

The study of the physicochemical properties of fluorinated piperidines, including (3R,4S)-3,4-difluoropiperidine, reveals important information about their behavior and potential applications. Orliac et al. (2014) investigated the physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines, examining how fluorine atoms influence factors like pKa and lipophilicity (Orliac et al., 2014).

Application in Animal Models and Toxicity Testing

In the broader context of scientific research, the principles of the 3Rs (Replacement, Reduction, Refinement) are increasingly applied in animal models and toxicity testing. This approach aims to minimize animal use while ensuring high-quality scientific outcomes, and its application can be seen in various fields including pharmaceutical research (Graham & Prescott, 2015), (Lewis, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S)-3,4-difluoropiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQIGWFVSNAHY-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-3,4-Difluoropiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

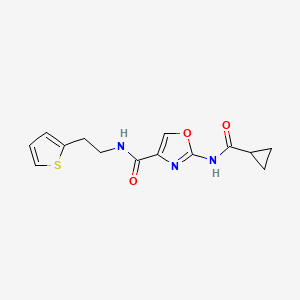

![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)

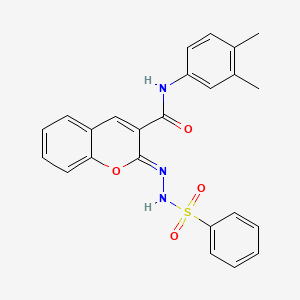

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

![Methyl 2-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2896879.png)

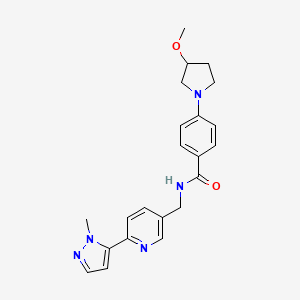

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)